molecular formula C32H28FN5O2 B11335759 (2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one

(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11335759
M. Wt: 533.6 g/mol
InChI Key: XGHCFMCSRWABMP-XNTDXEJSSA-N
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Description

The compound “(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one” is a complex organic molecule that features a combination of aromatic rings, piperazine, and pyrrolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the fluorophenyl and phenyl groups, and the final coupling with the piperazine and methoxyphenylprop-2-en-1-one moieties. Common synthetic methods may include:

    Palladium-catalyzed cross-coupling reactions: These are often used to form carbon-carbon bonds between aromatic rings.

    Nucleophilic substitution reactions: These can introduce functional groups such as fluorine.

    Condensation reactions: These are used to form the final product by combining different fragments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: Modulating their activity.

    Inhibiting enzymes: Blocking their catalytic function.

    Interacting with DNA or RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-{4-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H28FN5O2

Molecular Weight

533.6 g/mol

IUPAC Name

(E)-1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C32H28FN5O2/c1-40-27-9-5-6-23(20-27)10-15-29(39)36-16-18-37(19-17-36)31-30-28(24-7-3-2-4-8-24)21-38(32(30)35-22-34-31)26-13-11-25(33)12-14-26/h2-15,20-22H,16-19H2,1H3/b15-10+

InChI Key

XGHCFMCSRWABMP-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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